molecular formula C15H20N2O2 B2995773 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941871-30-3

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2995773
CAS RN: 941871-30-3
M. Wt: 260.337
InChI Key: XZAQPESCRZFJPI-UHFFFAOYSA-N
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Description

“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical compound that contains a tetrahydroquinoline group, which is a type of heterocyclic compound . This compound also contains an isobutyryl group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring would be substituted at the 1-position with an isobutyryl group and at the 6-position with an acetamide group .

Scientific Research Applications

Synthesis of Complex Molecules

  • The cyclisation of readily available acetamide derivatives has been explored for synthesizing complex molecular structures such as crispine A, showcasing a high-yielding method via an acyliminium ion cyclisation process. This method exemplifies the utility of acetamide derivatives in constructing intricate molecular frameworks (F. King, 2007).

Formation of Salt and Inclusion Compounds

  • Studies on the structural aspects of amide-containing isoquinoline derivatives have revealed their ability to form gels and crystalline salts upon treatment with various acids, indicating their potential for creating novel material forms. These compounds exhibit enhanced fluorescence emission upon forming host–guest complexes, suggesting applications in materials science and fluorescence-based technologies (A. Karmakar et al., 2007).

Antidotes for Herbicides

  • Research into haloacyl tetrahydroisoquinoline compounds has identified their effectiveness as antidotes for certain herbicides, particularly in protecting corn crops from damage by acetamide herbicides. This application highlights the role of chemical synthesis in agriculture and pest management (Cacm Staff, 2009).

Antiviral and Antiapoptotic Effects

  • A novel anilidoquinoline derivative has been synthesized and evaluated for its efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro. This research underscores the potential of quinoline derivatives in therapeutic applications for viral infections (Joydeep Ghosh et al., 2008).

Biotransformation and Biological Activities

  • Studies on the microbial transformation of simple isoquinoline alkaloids and their synthetic derivatives have identified novel metabolites with potential anti-inflammatory, antimicrobial, cytotoxicity, and anticancer activities. This work illustrates the importance of biotransformation studies in discovering new biologically active compounds (Mona El-Aasr et al., 2021).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied as a potential therapeutic agent .

properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)15(19)17-8-4-5-12-9-13(16-11(3)18)6-7-14(12)17/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAQPESCRZFJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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